molecular formula C15H26N2O4 B2391643 Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate CAS No. 1326242-72-1

Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate

Cat. No.: B2391643
CAS No.: 1326242-72-1
M. Wt: 298.383
InChI Key: FEPHQWPVQIMVGG-UHFFFAOYSA-N
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Description

“Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate” is a chemical compound that is synthesized from [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane . It’s a part of the bicyclo[1.1.1]pentane (BCP) derivatives which have been extensively investigated in materials science and drug discovery .


Synthesis Analysis

The synthesis of this compound involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)3 . This reaction gives this compound. Subsequent deprotection gives 1-bicyclo[1.1.1]pentylhydrazine followed by reduction to give 1-bicyclo[1.1.1]pentylamine .


Molecular Structure Analysis

The molecular structure of “this compound” is C15H26N2O4 . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are well-documented . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .

Scientific Research Applications

Synthesis Enhancements

Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is integral in the scalable synthesis of 1-bicyclo[1.1.1]pentylamine. This process represents a substantial improvement in scalability, yield, safety, and cost over previous methods. This synthesis involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, followed by deprotection and reduction steps (Bunker et al., 2011).

Advancements in Bicyclo[1.1.1]pentane Chemistry

Bicyclo[1.1.1]pentanes (BCPs), closely associated with this compound, have been widely explored for their potential as bioisosteres in drug design. They are recognized for their ability to replace aromatic rings, tert-butyl groups, and alkynes. Recent research focuses on synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, significantly streamlining the synthesis of key bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

Radical Chemistry Applications

The compound is pivotal in radical chemistry, especially in the formation of radical anions and cations. These reactions have been instrumental in understanding the reactivity and stability of various radical species derived from bicyclo[1.1.1]pentane, which is significant for developing novel synthetic methodologies (Wiberg et al., 1992).

Methodological Innovations

Innovative methodologies have been developed around this compound for the preparation of selenoether and thioether functionalized bicyclo[1.1.1]pentanes. These methods feature broad functional group compatibility, excellent atom-economy, simple operation, and are conducive for gram-scale preparation (Wu et al., 2020).

Drug Design and Development

Significant strides have been made in utilizing bicyclo[1.1.1]pentanes in drug design as sp3-rich bioisosteres. This involves radical acylation, alkynylation, and cyanation processes, demonstrating the compound's versatility in drug discovery and the synthesis of bioactive molecules (Li et al., 2022; Wu et al., 2021).

Future Directions

The future directions of “Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate” and its derivatives are promising. The bridge positions provide novel vectors for drug discovery and applications in materials science, providing entry to novel chemical and intellectual property space . This capacity may prove to be transformational in the coming years .

Properties

IUPAC Name

tert-butyl N-(1-bicyclo[1.1.1]pentanyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-13(2,3)20-11(18)16-17(12(19)21-14(4,5)6)15-7-10(8-15)9-15/h10H,7-9H2,1-6H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPHQWPVQIMVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) (281 mg, 0.460 mmol) was dissolved in 2-propanol (100 mL) in a 1 L 3-necked flask equipped with addition funnel, gas inlet, and thermometer. The solution was cooled to −15° C. under nitrogen. Di-tert-butyl azodicarboxylate (8.11 g, 34.5 mmol) and phenylsilane (2.9 mL, 23 mmol) were dissolved in dichloromethane (100 mL) and this resulting orange solution was added to the above cooled solution dropwise over 10 minutes, maintaining the internal temperature at approximately −10° C. A solution of [1.1.1]propellane (Journal of the American Chemical Society (2001), 123(15), 3484-3492) (50 mL, 23 mmol, 0.46 M in pentane) was added to the reaction mixture in one portion at −15° C. The reaction was stirred at −15° C. for 30 minutes. The cold bath was removed and the reaction was allowed to warm to room temperature and stir for 4 hours. The reaction was concentrated and purification by flash column chromatography (5-20% ethyl acetate/heptanes) gave the title compound (6.38 g, 93%) as a clear oil which solidified upon standing. −ESI (M−H) 297.4; 1H NMR (400 MHz, CDCl3, δ): 6.26 (br. s., 1H), 2.37 (s, 1H), 2.02 (s, 6H), 1.45 (s, 18H).
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
281 mg
Type
catalyst
Reaction Step Three
Yield
93%

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